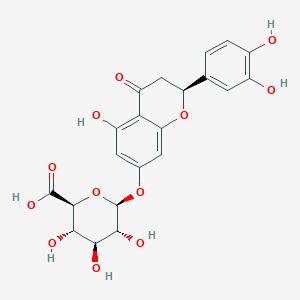
Eriodictyol 7-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eriodictyol 7-O-glucuronide is a flavonoid compound isolated from various plants, including Cosmos sulphureus . It is known for its antioxidant, anti-inflammatory, and potential therapeutic properties . This compound is a derivative of eriodictyol, a flavanone subclass, and is characterized by its glucuronide conjugation at the 7-O position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol 7-O-glucuronide typically involves the glucuronidation of eriodictyol. This can be achieved through enzymatic reactions using specific glucuronosyltransferases . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound can be carried out using microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine, which can then be glucuronidated to form this compound . This method offers advantages such as high yield, purity, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Eriodictyol 7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, eriodictyol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Eriodictyol and its reduced forms.
Substitution: Various substituted flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
Eriodictyol 7-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of flavonoids.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
Eriodictyol 7-O-glucuronide exerts its effects primarily through its antioxidant activity. It activates the Nrf2/antioxidant response element (ARE) pathways, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and β-glutamyl cysteine synthetase . This activation helps in mitigating oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Eriodictyol 7-O-glucoside: Another glucoside derivative of eriodictyol with similar antioxidant properties.
Luteolin 7-O-glucoside: A flavonoid glucoside with potent antioxidant and anti-inflammatory activities.
Naringenin: A flavanone similar to eriodictyol but without glucuronidation.
Uniqueness: Eriodictyol 7-O-glucuronide is unique due to its specific glucuronidation at the 7-O position, which enhances its solubility and bioavailability compared to its aglycone form . This modification also influences its biological activity, making it a valuable compound for therapeutic applications.
Eigenschaften
Molekularformel |
C21H20O12 |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
YSORAXGDTRAEMV-CGXGPNJMSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Isomerische SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















